

# Application Notes & Protocols: Dichloro(dipyridine)platinum(II) in Advanced Drug Delivery Systems

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *dichloro(dipyridine)platinum II*

Cat. No.: *B102712*

[Get Quote](#)

Authored for: Researchers, Scientists, and Drug Development Professionals

## Introduction: Reimagining Platinum-Based Chemotherapy

Platinum-based drugs are cornerstones of modern oncology, with compounds like cisplatin, carboplatin, and oxaliplatin forming the backbone of treatment regimens for a wide array of solid tumors.[1][2][3] Their primary mechanism of action involves binding to nuclear DNA, which forms adducts that obstruct DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.[3] However, the clinical utility of these powerful agents is often curtailed by significant drawbacks, including severe dose-limiting side effects (nephrotoxicity, neurotoxicity), and the development of intrinsic or acquired drug resistance.[1][3]

To mitigate these challenges, the field of drug delivery has turned to nanotechnology.[3] Encapsulating platinum agents within nanocarriers, such as liposomes and polymeric micelles, offers a transformative strategy to improve their therapeutic index.[1][2] These delivery systems can alter the drug's pharmacokinetic profile, shield it from premature degradation or interaction with healthy tissues, and leverage the Enhanced Permeability and Retention (EPR) effect for preferential accumulation in tumor tissue.[2][3]

This guide focuses on dichloro(dipyridine)platinum(II), a square-planar Pt(II) complex. While not as clinically prevalent as cisplatin, its structural features and cytotoxic potential make it an

interesting candidate for development within advanced drug delivery systems.[\[4\]](#) These application notes provide a comprehensive framework, from synthesis and characterization of the complex to its formulation within liposomal and polymeric micelle systems, followed by essential protocols for in vitro evaluation.

## Section 1: The Active Agent - A Profile of Dichloro(dipyridine)platinum(II) Physicochemical Properties and Isomeric Forms

Dichloro(dipyridine)platinum(II),  $[\text{PtCl}_2(\text{py})_2]$ , exists as two geometric isomers: cis and trans. The spatial arrangement of the ligands significantly influences the compound's interaction with biological targets and, consequently, its therapeutic activity.

- cis-dichloro(dipyridine)platinum(II): In this configuration, the two chloride ligands and the two pyridine ligands are adjacent to each other. Like cisplatin, the cis geometry is generally considered crucial for forming the intrastrand DNA adducts that drive cytotoxic activity.
- trans-dichloro(dipyridine)platinum(II): Here, the identical ligands are positioned on opposite sides of the platinum center. While trans-platinum complexes have historically been considered less active, some have demonstrated unique biological activities and the ability to overcome cisplatin resistance.[\[5\]](#)

The pyridine ligands, being bulkier than the ammine groups of cisplatin, can alter the complex's lipophilicity, stability, and the kinetics of its aquation, all of which are critical parameters for drug delivery formulation.

| Property              | Description                                               | Significance for Drug Delivery                                             |
|-----------------------|-----------------------------------------------------------|----------------------------------------------------------------------------|
| Molecular Formula     | $C_{10}H_{10}Cl_2N_2Pt$                                   | Defines the molecular weight for concentration calculations.               |
| Isomers               | cis and trans                                             | Isomer choice impacts biological activity and formulation strategy.        |
| Solubility            | Generally low in water, soluble in some organic solvents. | Poor aqueous solubility is a key driver for encapsulation in nanocarriers. |
| Coordination Geometry | Square Planar                                             | Typical for Pt(II) complexes and central to its DNA-binding mechanism.     |

## Synthesis and Characterization

The synthesis of dichloro(dipyridine)platinum(II) typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate(II) ( $K_2PtCl_4$ ), with pyridine. The specific isomer obtained can be controlled by the choice of starting material and reaction conditions.



[Click to download full resolution via product page](#)

### Characterization Protocol:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1H$ ,  $^{13}C$ , and  $^{195}Pt$  NMR are essential for confirming the structure and purity of the synthesized complex.<sup>[6][7]</sup>  $^{195}Pt$  NMR is particularly powerful for identifying the platinum environment.

- Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the pyridine ligands to the platinum center by observing shifts in characteristic vibrational bands.[6]
- Elemental Analysis (CHN): To verify the empirical formula of the compound.[6]
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

## Mechanism of Action

The cytotoxic mechanism of dichloro(dipyridine)platinum(II) is presumed to be analogous to other square-planar Pt(II) complexes.[4][8][9]



[Click to download full resolution via product page](#)

- Cellular Entry: The complex enters the cell, likely through a combination of passive diffusion and active transport mechanisms mediated by transporters like organic cation transporters (OCTs) and copper transporter 1 (CTR1).[10][11]
- Aquation: Inside the cell, the much lower chloride concentration (~4-10 mM) compared to the bloodstream (~104 mM) facilitates the hydrolysis of the chloride ligands, replacing them with water molecules.[10][12] This creates highly reactive, positively charged aqua species.
- DNA Binding: These electrophilic aqua complexes preferentially bind to the N7 position of purine bases in DNA, particularly guanine, forming monofunctional adducts and then stable intrastrand crosslinks.[3]
- Cell Death: The resulting DNA lesions distort the double helix, inhibiting DNA replication and transcription, which ultimately activates downstream signaling pathways leading to programmed cell death (apoptosis).[3]

## Section 2: Liposomal Drug Delivery - Formulation and Protocols

**Application Note:** Liposomes are an excellent choice for platinum complexes with poor aqueous solubility. The lipid bilayer can effectively house the lipophilic drug, while the aqueous core remains available for other components. This formulation can increase circulation time, reduce exposure to healthy organs like the kidneys, and enhance tumor accumulation via the EPR effect.

### Protocol 2.1: Preparation of Dichloro(dipyridine)platinum(II)-Loaded Liposomes

**Principle:** This protocol uses the thin-film hydration method, a robust and widely used technique for encapsulating lipophilic or amphiphilic drugs.<sup>[13]</sup> The drug is dissolved with lipids in an organic solvent, which is then evaporated to form a thin film. Hydration of this film with an aqueous buffer causes the lipids to self-assemble into multilamellar vesicles (MLVs). Subsequent extrusion through membranes with defined pore sizes reduces the size and lamellarity, producing small unilamellar vesicles (SUVs) with a uniform size distribution.

#### Materials:

- Dichloro(dipyridine)platinum(II)
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol (Chol)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
- Chloroform or a chloroform/methanol mixture
- HEPES buffer (20 mM, 150 mM NaCl, pH 7.4)
- Deionized water

#### Equipment:

- Round-bottom flask
- Rotary evaporator
- Water bath
- Liposome extruder (e.g., Avanti Mini-Extruder)
- Polycarbonate membranes (e.g., 100 nm pore size)
- Syringes
- Analytical balance, vortex mixer

**Procedure:**

- **Lipid & Drug Dissolution:** In a clean round-bottom flask, weigh the desired amounts of DSPC, Cholesterol, and DSPE-PEG2000 (a common molar ratio is 55:40:5). Add the dichloro(dipyridine)platinum(II) at a specific drug-to-lipid weight ratio (e.g., 1:10).
- **Solvent Addition:** Add a sufficient volume of chloroform (or solvent mixture) to completely dissolve all components. Gently swirl the flask to ensure a homogenous solution.
- **Thin-Film Formation:** Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the lipid phase transition temperature (for DSPC, >55°C). Evaporate the solvent under reduced pressure until a thin, uniform lipid-drug film is formed on the flask wall.
- **Residual Solvent Removal:** Continue to dry the film under high vacuum for at least 2 hours to remove any residual organic solvent. This step is critical for formulation stability and safety.
- **Hydration:** Add the pre-warmed (e.g., 60-65°C) HEPES buffer to the flask. Vortex the flask vigorously until the lipid film is fully suspended in the buffer, forming a milky suspension of MLVs. Allow the suspension to hydrate for 1 hour at 60-65°C, with intermittent vortexing.
- **Extrusion:** Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. Pre-heat the extruder block to 60-65°C.

- **Sizing:** Load the MLV suspension into one of the syringes. Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 21 times). This process yields a more translucent suspension of SUVs.
- **Purification:** To remove unencapsulated drug, the liposomal suspension can be purified by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against the HEPES buffer.
- **Sterilization & Storage:** For in vitro cell work, sterilize the final formulation by passing it through a 0.22  $\mu\text{m}$  syringe filter. Store the liposomes at 4°C.

## Protocol 2.2: Characterization of Liposomal Formulations

**Rationale:** Thorough characterization is essential to ensure the quality, reproducibility, and performance of the drug delivery system.

| Parameter                                  | Technique                              | Principle & Purpose                                                                                                                          |
|--------------------------------------------|----------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS)         | Measures the hydrodynamic diameter and size distribution. A monodisperse sample (PDI < 0.2) is desired for predictable in vivo behavior.     |
| Zeta Potential                             | Laser Doppler Velocimetry              | Measures the surface charge of the liposomes. A slightly negative zeta potential (from PEG) can reduce protein opsonization and aggregation. |
| Encapsulation Efficiency (EE%)             | ICP-MS / HPLC                          | Quantifies the amount of drug successfully encapsulated. It is calculated after separating free drug from the liposomes.                     |
| Morphology                                 | Transmission Electron Microscopy (TEM) | Visualizes the shape and lamellarity of the vesicles.                                                                                        |

Calculating Encapsulation Efficiency (EE%):

- Disrupt a known volume of the purified liposomal suspension using a suitable solvent or detergent (e.g., Triton X-100) to release the encapsulated drug.
- Quantify the total platinum concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This is the (Drug)encapsulated.
- Separately, quantify the amount of drug in the initial formulation before purification to get (Drug)total.
- $EE\% = [(Drug)encapsulated / (Drug)total] \times 100$

## Section 3: Polymeric Micelle Drug Delivery - Formulation and Protocols

Application Note: Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. They possess a hydrophobic core, ideal for encapsulating poorly soluble drugs like dichloro(dipyridine)platinum(II), and a hydrophilic shell (often PEG), which provides stealth properties and stability in circulation. The drug can be loaded via chemical conjugation or physical entrapment.[\[14\]](#)[\[15\]](#)

### Protocol 3.1: Preparation of Dichloro(dipyridine)platinum(II)-Loaded Polymeric Micelles

Principle: This protocol describes a solvent evaporation/dialysis method for physically entrapping the drug within the micelle core. The polymer and drug are co-dissolved in a water-miscible organic solvent. When this solution is introduced into an aqueous phase, the hydrophobic block collapses to form the core, trapping the drug inside, while the hydrophilic block forms the outer corona. Dialysis removes the organic solvent and any unencapsulated drug.

Materials:

- Dichloro(dipyridine)platinum(II)

- Amphiphilic block copolymer (e.g., Poly(ethylene glycol)-b-poly(lactic-co-glycolic acid) (PEG-PLGA) or PEG-b-poly(caprolactone) (PEG-PCL))
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Deionized water or PBS (pH 7.4)
- Dialysis membrane (e.g., MWCO 3.5-5 kDa)

**Equipment:**

- Glass vials, magnetic stirrer, beaker
- Syringe with needle
- Dialysis tubing clips

**Procedure:**

- Dissolution: Dissolve a known amount of the block copolymer and dichloro(dipyridine)platinum(II) in a minimal volume of DMF or DMSO.
- Micelle Formation: While stirring vigorously, add the polymer-drug solution dropwise to a larger volume of deionized water or PBS. The sudden change in solvent polarity will induce the self-assembly of the polymers into micelles, entrapping the drug. A slightly opalescent solution should form.
- Solvent Removal & Purification: Transfer the micellar solution to a dialysis bag. Dialyze against a large volume of deionized water or PBS at 4°C for 24-48 hours, with several changes of the external medium. This removes the organic solvent and free, unencapsulated drug.
- Final Formulation: Collect the contents of the dialysis bag. The solution can be passed through a 0.22 µm filter for sterilization and to remove any large aggregates. Store at 4°C.

## Section 4: Essential Downstream Evaluation Protocols

Rationale: Once the drug delivery system is formulated and characterized, its performance must be evaluated. These protocols assess drug release kinetics, stability, and biological activity.



[Click to download full resolution via product page](#)

## Protocol 4.1: In Vitro Drug Release Study

Principle: This assay measures the rate at which the drug is released from the nanocarrier under simulated physiological conditions (pH 7.4) and endosomal/lysosomal conditions (pH

5.5). A dialysis bag method is commonly used, where the formulation is placed inside the bag, and the amount of drug that diffuses into the surrounding buffer over time is quantified.

Procedure:

- Place a known volume (e.g., 1-2 mL) of the drug-loaded nanocarrier suspension into a dialysis bag (ensure MWCO is large enough for the free drug to pass but small enough to retain the nanocarrier).
- Submerge the sealed bag in a larger volume of release buffer (e.g., 50 mL of PBS at pH 7.4 or acetate buffer at pH 5.5) in a beaker. To simulate sink conditions, a small amount of a surfactant like Tween 80 can be added to the buffer.
- Place the beaker in an incubator shaker at 37°C.
- At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer and replace it with an equal volume of fresh buffer.
- Quantify the platinum concentration in the collected aliquots using ICP-MS.
- Plot the cumulative percentage of drug released versus time.

## Protocol 4.2: Formulation Stability Assessment

Principle: The physical stability of the formulation is assessed by monitoring key parameters (particle size, PDI, and drug leakage) over time under storage conditions (e.g., 4°C). Chemical stability refers to the integrity of the drug itself.[16][17]

Procedure:

- Store the formulation in sealed vials at 4°C.
- At specified time points (e.g., Day 0, 7, 14, 30), withdraw an aliquot.
- Measure the particle size and PDI using DLS to check for aggregation.
- Separate the nanocarriers from the aqueous phase (e.g., by ultrafiltration) and measure the amount of drug in the supernatant to determine drug leakage.

## Protocol 4.3: In Vitro Cytotoxicity Assay (SRB or MTT)

**Principle:** This assay evaluates the anticancer activity of the drug-loaded nanocarriers compared to the free drug.[\[18\]](#)[\[19\]](#) The Sulforhodamine B (SRB) assay, for example, measures cell density based on the staining of total cellular protein.

**Procedure:**

- Seed cancer cells (e.g., A549 lung cancer, A2780 ovarian cancer) in 96-well plates and allow them to attach overnight.
- Prepare serial dilutions of the free drug, the drug-loaded nanocarriers, and the "empty" nanocarriers (as a control).
- Treat the cells with the different formulations and incubate for a set period (e.g., 72 hours).  
[\[20\]](#)
- After incubation, fix the cells (e.g., with trichloroacetic acid), wash, and stain with SRB dye.
- Wash away the unbound dye and solubilize the protein-bound dye.
- Measure the absorbance using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control and plot dose-response curves to determine the  $IC_{50}$  (the concentration required to inhibit cell growth by 50%).

## Protocol 4.4: Cellular Uptake Study

**Principle:** This experiment quantifies how efficiently cancer cells internalize the platinum drug when delivered via nanocarriers compared to the free drug. ICP-MS is used for its high sensitivity in detecting platinum.[\[21\]](#)[\[22\]](#)

**Procedure:**

- Seed a known number of cancer cells in culture plates (e.g., 6-well plates) and allow them to adhere.

- Treat the cells with the free drug and the drug-loaded nanocarriers at an equivalent platinum concentration for a specific time (e.g., 4, 12, or 24 hours).
- After incubation, wash the cells thoroughly with ice-cold PBS to remove any drug that is only surface-bound.
- Lyse the cells (e.g., using a lysis buffer or by sonication).[20][23]
- Digest the cell lysates with concentrated nitric acid to prepare them for ICP-MS analysis.
- Quantify the total intracellular platinum content by ICP-MS.
- The results can be normalized to the cell number or total protein content to compare the uptake efficiency of different formulations.

## References

- Platinum Complex Cytotoxicity Tested by the Electrical Resistance Breakdown Assay. (2004). *Cellular Physiology and Biochemistry*.
- Cyto- and genotoxic effects of coordination complexes of platinum, palladium and rhodium in vitro. *PubMed*.
- The Effects of Newly Synthesized Platinum(IV) Complexes on Cytotoxicity and Radiosensitization of Human Tumour Cells In Vitro. *Anticancer Research*.
- Enhanced cellular uptake of platinum by a tetracationic Pt(II)
- Determination of platinum drug release and liposome stability in human plasma by CE-ICP-MS. *PubMed*.
- Methodology for characterization of platinum-based drug's targeted delivery nanosystems. *PubMed*.
- Nanocarriers containing platinum compounds for combin
- Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes. *PubMed Central*.
- Relative cytotoxicity of complexes of platinum(II) and palladium(II)
- Platinum-based chemotherapy: trends in organic nanodelivery systems. *RSC Publishing*.
- Unlocking the potential of platinum drugs: organelle-targeted small-molecule platinum complexes for improved anticancer performance. *RSC Chemical Biology (RSC Publishing)*.
- Advances in drug delivery system for platinum agents based combin
- Role of transporters in the distribution of pl
- In vitro cellular uptake of platinum and doxorubicin. Quantification of....
- Targeting and delivery of platinum-based anticancer drugs. *Semantic Scholar*.

- Advances in drug delivery system for platinum agents based combin
- Platinum-based drugs for cancer therapy and anti-tumor str
- cis- and trans-Dichloro(dipyridine)platinum(II) | Request PDF.
- The physical and chemical stability of cisplatin (Teva) in concentrate and diluted in sodium chloride 0.9%. PubMed Central.
- Physicochemical stability of Cisplatin Accord in punctured original vials, syringes and after dilution with 0.9% sodium chloride solution. GaBI Journal.
- Antileukemia Activity and Mechanism of PI
- Antileukemia Activity and Mechanism of Platinum(II)-Based Metal Complexes. Unknown Source.
- Changes in the in vitro activity of platinum drugs when administered in two aliquots. PMC - NIH.
- Monofunctional PI
- Investigating the Anticancer Properties of Novel Functionalized PI
- Synthesis and Characterization of Platinum(II) Complexes with Bis(3-(trifluoromethyl)-pyrazolyl)-borate Auxiliary Ligands.
- Changes in the in vitro activity of platinum drugs when administered in two aliquots. BMC Cancer.
- Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II)-Loaded Core Cross-Linked Polymer Micelles. PMC - PubMed Central.
- Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II)-Loaded Core Cross-Linked Polymer Micelles.
- Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II)-Loaded Core Cross-Linked Polymer Micelles. PubMed.
- Guidelines for the practical stability studies of anticancer drugs: A European consensus conference. Unknown Source.
- Efficient release of pl
- Anticancer Activity of Metal Complexes: Involvement of Redox Processes. PubMed Central.
- The synthesis and characterization of novel platinum(II)
- Synthesis and characterization of platinum(II) complexes containing spiro system. PubMed.
- Liposomal Formulations of Metallodrugs for Cancer Therapy. MDPI.
- Utilizing in vitro drug release assays to predict in vivo drug retention in micelles. PubMed.
- The Crystal Structure of cis-Dichlorobis(dimethylsulfoxide)
- Advances in drug delivery system for platinum agents based combin
- Stable liposomal formulations of lipophilic platinum compounds.
- Comparative in vitro and in vivo pharmacological investigation of platinum(IV)
- Platinum nanoparticles as delivery system in combating various diseases. Journal of Drug Delivery and Therapeutics.

- Application Notes and Protocols for Liposomal Formulation of Hydrophobic Alkaloids. Benchchem.
- Nanoparticles Loaded with Platinum Drugs for Colorectal Cancer Therapy. MDPI.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## Sources

- 1. Platinum-based chemotherapy: trends in organic nanodelivery systems - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Advances in drug delivery system for platinum agents based combination therapy | Cancer Biology & Medicine [cancerbiomed.org]
- 3. Advances in drug delivery system for platinum agents based combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antileukemia Activity and Mechanism of Platinum(II)-Based Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mta.scholaris.ca [mta.scholaris.ca]
- 7. Synthesis and characterization of platinum(II) complexes containing spiro system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monofunctional Platinum(II) Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nanocarriers containing platinum compounds for combination chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Role of transporters in the distribution of platinum-based drugs [frontiersin.org]
- 12. scispace.com [scispace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II)-Loaded Core Cross-Linked Polymer Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II)-Loaded Core Cross-Linked Polymer Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The physical and chemical stability of cisplatin (Teva) in concentrate and diluted in sodium chloride 0.9% - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Physicochemical stability of Cisplatin Accord in punctured original vials, syringes and after dilution with 0.9% sodium chloride solution - GaBIJ [gabi-journal.net]
- 18. karger.com [karger.com]
- 19. The Effects of Newly Synthesized Platinum(IV) Complexes on Cytotoxicity and Radiosensitization of Human Tumour Cells In Vitro | Anticancer Research [ar.iiarjournals.org]
- 20. Changes in the in vitro activity of platinum drugs when administered in two aliquots - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhanced cellular uptake of platinum by a tetracationic Pt(II) nanocapsule and its implications to cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Dichloro(dipyridine)platinum(II) in Advanced Drug Delivery Systems]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b102712#application-of-dichloro-dipyridine-platinum-ii-in-drug-delivery-systems>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)